1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple functional groups, including an imidazole, oxazine, and piperidine ring, makes it a versatile scaffold for drug development.
Preparation Methods
The synthesis of 1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid involves several key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving amido-nitriles and a nickel-catalyzed addition to nitriles.
Construction of the Oxazine Ring: The oxazine ring is formed through an Aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, followed by a sequential three-component reaction with isothiocyanates or isocyanates.
Spiro Formation: The spiro linkage is achieved by combining the imidazole and oxazine rings through a chemoselective acid-promoted ring-fused formation.
Chemical Reactions Analysis
1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or oxazine rings, where nucleophiles replace existing substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacological agent due to its unique structure and functional groups.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological pathways. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in modulating γ-secretase activity .
Comparison with Similar Compounds
1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole ring but differ in the presence of a thiazine ring instead of an oxazine ring.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have a benzo-fused imidazole ring and are studied for their anti-mycobacterial activities.
The uniqueness of 1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid lies in its spiro structure and the combination of imidazole, oxazine, and piperidine rings, which provide a versatile scaffold for various applications.
Properties
IUPAC Name |
1'-(propan-2-ylcarbamoyl)spiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10(2)17-14(22)18-6-3-15(4-7-18)13-16-5-8-19(13)9-11(23-15)12(20)21/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSISDRMMAOMTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.